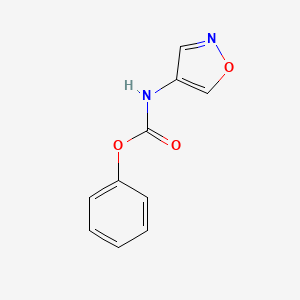

Phenyl isoxazol-4-ylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

phenyl N-(1,2-oxazol-4-yl)carbamate |

InChI |

InChI=1S/C10H8N2O3/c13-10(12-8-6-11-14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,12,13) |

InChI Key |

XANDUNIOCNXQBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CON=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Phenyl Isoxazol 4 Ylcarbamate and Derivatives

Direct Synthetic Routes to Phenyl Isoxazol-4-ylcarbamate

Direct routes focus on the formation of the carbamate (B1207046) functional group onto an existing isoxazole (B147169) ring. These methods are often efficient as they involve the final bond-forming step late in the synthetic sequence.

Carbonylation reactions, which introduce a carbonyl group (CO) into a molecule, represent a powerful tool in organic synthesis. Palladium-catalyzed carbonylation processes are particularly relevant for forming the carbonyl moiety required for the carbamate linkage. pitt.edu A plausible, though less commonly documented, strategy for this compound would involve the carbonylation of a 4-halo-isoxazole intermediate in the presence of phenol (B47542) or a protected form of aniline. A related cascade reaction involving the palladium-catalyzed carbonylation of a bromo-isoxazole and subsequent acylation has been successfully used in the synthesis of complex natural products containing an isoxazole core. pitt.edu Such methods are advantageous for their ability to utilize carbon monoxide as a readily available C1 building block. uib.no

A more conventional and widely applicable method for constructing the this compound scaffold is through the coupling of a 4-aminoisoxazole (B111107) precursor with a suitable phenyl-based electrophile. The most direct approach involves the reaction of 4-aminoisoxazole with phenyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or potassium carbonate, to neutralize the hydrochloric acid byproduct. This synthetic route is analogous to the well-established method for producing Phenyl 5-tert-butylisoxazol-3-ylcarbamate, which reacts 3-amino-5-tert-butylisoxazole (B1265968) with phenyl chloroformate.

An alternative strategy involves the Curtius rearrangement of an isoxazole-4-carbonyl azide (B81097). In this multi-step, one-pot sequence, an isoxazole-4-carboxylic acid is first converted to its corresponding acyl chloride, then to a carbonyl azide. Gentle heating of the azide in the presence of phenol would induce rearrangement to an isocyanate intermediate, which is then trapped by the phenol to yield the desired phenyl carbamate. A similar approach has been employed to synthesize various isoxazolylureas and carbamates from 5-arylisoxazole-3-carbonyl azides. researchgate.netresearchgate.net

| Method | Isoxazole Precursor | Coupling Partner/Reagent | Key Features |

|---|---|---|---|

| Carbonylation | 4-Halo-isoxazole | Phenol, CO, Palladium Catalyst | Introduces carbonyl group directly from CO gas. pitt.edu |

| Direct Acylation | 4-Aminoisoxazole | Phenyl Chloroformate | A common and efficient method for carbamate formation. |

| Curtius Rearrangement | Isoxazole-4-carbonyl azide | Phenol | Forms an isocyanate intermediate that is trapped by phenol. researchgate.netresearchgate.net |

Precursor Synthesis and Functionalization of the Isoxazole Ring

The availability of appropriately substituted isoxazole precursors is critical for the direct synthetic routes described above. The construction of the isoxazole nucleus is a foundational aspect of this chemistry, with several robust methods having been developed.

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org Its synthesis is a well-explored area of heterocyclic chemistry.

The [3+2] cycloaddition between a nitrile oxide and an alkyne is arguably the most common and versatile method for synthesizing the isoxazole ring. wikipedia.orgrsc.org This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide array of substituted isoxazoles with high regioselectivity. organic-chemistry.org Nitrile oxides are typically generated in situ to avoid their dimerization. rsc.orgorganic-chemistry.org Common methods for generating nitrile oxides include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides (hydroximinoyl chlorides). organic-chemistry.orgnih.gov The subsequent cycloaddition with a suitable alkyne acting as the dipolarophile furnishes the isoxazole ring. tandfonline.comcdnsciencepub.com This approach has been utilized in a click chemistry context for creating complex molecular architectures. cdnsciencepub.comacs.org

While 1,3-dipolar cycloaddition is prevalent, several other effective methods exist for the annulation of the isoxazole ring. One of the classical methods involves the condensation reaction between hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-acetylenic ketone. uib.nowikipedia.org

Another strategy involves the heterocyclization of α,β-unsaturated ketones. For instance, treatment of aryl-substituted α,β-unsaturated ketones with reagents like tert-butyl nitrite (B80452) can lead to the formation of 4-nitroisoxazoles, which can subsequently be reduced to the crucial 4-aminoisoxazole precursor. researchgate.net The synthesis of 4-aminoisoxazole hydrochloride has been reported starting from isoxazole itself, via nitration to 4-nitroisoxazole (B72013) followed by catalytic reduction. google.com

Furthermore, specific substituted isoxazoles can be prepared through unique cyclization pathways. The nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes has been shown to produce 4-alkyl-5-aminoisoxazoles in high yields. organic-chemistry.orgnih.gov Intramolecular cyclizations, such as the palladium-catalyzed cascade annulation of alkynyl oxime ethers, also provide access to functionalized isoxazoles. organic-chemistry.org

| Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | Substituted Isoxazoles | wikipedia.orgrsc.org |

| Condensation | 1,3-Diketone + Hydroxylamine | Substituted Isoxazoles | wikipedia.org |

| Heterocyclization | α,β-Unsaturated Ketone + Nitrating Agent | 4-Nitroisoxazoles | researchgate.net |

| Nucleophilic Addition/Cyclization | Lithiated Alkyl Nitrile + α-Chlorooxime | 4-Alkyl-5-aminoisoxazoles | organic-chemistry.orgnih.gov |

Introduction of Substituents on the Isoxazole Moiety

The ability to selectively introduce a range of functional groups onto the isoxazole ring is paramount for the synthesis of diverse derivatives of this compound. Methodologies for achieving this can be classified into two main approaches: direct regioselective functionalization of the isoxazole core and the transformation of pre-existing functional groups.

Regioselective Functionalization Strategies

The direct and selective introduction of substituents at specific positions of the isoxazole ring is a key strategy in the synthesis of complex isoxazole derivatives. nih.gov Various methods have been developed to achieve this, often leveraging the inherent reactivity of the isoxazole ring or employing specialized reagents and catalysts.

One prominent strategy involves the electrophilic cyclization of functionalized alkynes. For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of iodine monochloride (ICl) to produce 4-iodoisoxazoles with high regioselectivity and in good to excellent yields. nih.govacs.orgorganic-chemistry.orgacs.org This method is tolerant of a wide array of functional groups and can be scaled up for larger preparations. nih.govacs.org The resulting 4-iodoisoxazoles serve as versatile intermediates for further functionalization. nih.govorganic-chemistry.org

Another approach to regioselective synthesis involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. By carefully controlling the reaction conditions and the structure of the β-enamino diketone, it is possible to selectively synthesize different regioisomers of isoxazoles, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted derivatives. rsc.org

Furthermore, the direct functionalization of the isoxazole ring can be achieved through the generation of an isoxazolyl anion species. For example, a 4-isoxazolyl anion can be generated from 4-iodoisoxazole (B1321973) via an iodine-magnesium exchange reaction. This anion can then react with various electrophiles to introduce a wide range of functional groups at the 4-position of the isoxazole ring. bohrium.com This method provides a direct route to multifunctionalized isoxazoles. bohrium.com

The regioselective synthesis of fluoroalkyl-substituted isoxazoles has also been developed, utilizing fluoroalkyl ynones and binucleophiles. enamine.netacs.org These methods allow for the specific placement of fluoroalkyl groups at either the 3- or 5-position of the isoxazole ring. enamine.netacs.org Additionally, SNAr reactions of 5-nitroisoxazoles with various nucleophiles provide an efficient and regioselective route to functionalized bis(isoxazoles). nih.gov

A summary of regioselective functionalization strategies is presented in the table below.

| Methodology | Precursors | Reagents/Conditions | Product | Key Features | Reference(s) |

| Electrophilic Cyclization | 2-alkyn-1-one O-methyl oximes | ICl | 4-Iodoisoxazoles | High yields, mild conditions, broad substrate scope | nih.gov, acs.org, organic-chemistry.org, acs.org |

| Cyclocondensation | β-enamino diketones, hydroxylamine hydrochloride | Varied reaction conditions, Lewis acids | Regioisomeric substituted isoxazoles | Control over regiochemistry | rsc.org |

| Isoxazolyl Anion Formation | 4-Iodoisoxazole | iPrMgCl·LiCl, electrophiles | 4-Substituted isoxazoles | Direct functionalization of the 4-position | bohrium.com |

| Fluoroalkylation | Fluoroalkyl ynones, binucleophiles | Metal catalysts | 3- or 5-Fluoroalkyl-substituted isoxazoles | Regioselective introduction of fluoroalkyl groups | enamine.net, acs.org |

| SNAr Reaction | 5-Nitroisoxazoles | O,O-, N,N-, S,S-bis(nucleophiles) | Functionalized bis(isoxazoles) | Regioselective, good yields | nih.gov |

Transformation of Pre-existing Functional Groups

The modification of existing functional groups on the isoxazole ring is a powerful tool for introducing further diversity into this compound derivatives. This approach often involves the use of versatile intermediates, such as halogenated isoxazoles, which can be readily transformed into other functionalities through cross-coupling reactions.

A prime example is the use of 4-iodoisoxazoles, which can be subjected to various palladium-catalyzed reactions to yield highly substituted isoxazoles. nih.govorganic-chemistry.org These reactions include Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as carbonylative amidation, allowing for the introduction of aryl, alkynyl, and other carbon-based substituents at the 4-position. organic-chemistry.org

The transformation of a nitro group offers another synthetic pathway. For instance, the nitro group in 3-EWG-5-nitroisoxazoles can be reduced to an amino group, which can then be further modified. nih.gov This highlights the utility of the nitro group as a synthetic handle for introducing nitrogen-containing substituents.

The following table summarizes key transformations of pre-existing functional groups on the isoxazole moiety.

| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group | Significance | Reference(s) |

| 4-Iodo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Aryl, Alkynyl, etc. | Versatile C-C bond formation at the 4-position. | nih.gov, organic-chemistry.org |

| 5-Nitro | Reduction | 5-Amino | Introduction of a nucleophilic amino group for further derivatization. | nih.gov |

Carbamate Bond Formation Methodologies

The formation of the carbamate linkage is a critical step in the synthesis of this compound. Several reliable and efficient methods have been established for this transformation, ranging from classical reactions to more advanced techniques.

Reactions Involving Isocyanates and Hydroxyls

A fundamental and widely employed method for carbamate synthesis is the reaction between an isocyanate and a hydroxyl-containing compound. google.com This reaction is typically efficient and can be catalyzed by various substances, including tertiary amines. researchgate.net The general mechanism involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate, leading to the formation of the carbamate ester. researchgate.net This method is applicable to a broad range of aliphatic and aromatic isocyanates and hydroxylated compounds. google.com In some cases, the isocyanate can be generated in situ from a formamide (B127407) through dehydrogenation, and then trapped by an alcohol to form the carbamate. acs.org

Coupling of Amines with Chloroformates or Carbonyl Azides

The reaction of an amine with a chloroformate is a common and effective route to carbamates. orientjchem.orgresearchgate.net This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. orientjchem.org For example, the synthesis of cholesteryl carbamate derivatives has been successfully achieved by reacting cholesteryl chloroformate with various amines in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orientjchem.org

An alternative to chloroformates is the use of carbonyl azides, often generated in situ. The Curtius rearrangement of an acyl azide, formed from a carboxylic acid and an azide source like diphenylphosphoryl azide (DPPA), produces an isocyanate. beilstein-journals.org This isocyanate can then be trapped by an alcohol to yield the desired carbamate. beilstein-journals.orgorganic-chemistry.org This method is advantageous as it avoids the handling of potentially hazardous isocyanates. organic-chemistry.org A similar transformation, the Schmidt reaction, involves the reaction of a carboxylic acid with hydrazoic acid under acidic conditions to generate an isocyanate, which is then trapped. wikipedia.org

The table below provides an overview of these coupling methods.

| Methodology | Reactants | Key Intermediates/Reagents | Product | Key Features | Reference(s) | | --- | --- | --- | --- | --- | | Chloroformate Coupling | Amine, Chloroformate | Base (e.g., DMAP, pyridine) | Carbamate | Mild conditions, high efficiency | orientjchem.org, researchgate.net | | Curtius Rearrangement | Carboxylic acid, Azide source (e.g., DPPA), Alcohol | Acyl azide, Isocyanate | Carbamate | In situ generation of isocyanate | organic-chemistry.org, beilstein-journals.org | | Schmidt Reaction | Carboxylic acid, Hydrazoic acid, Alcohol | Isocyanate | Carbamate | Acid-catalyzed isocyanate formation | wikipedia.org |

Advanced Carbamoylation Techniques

Recent advancements in organic synthesis have led to the development of novel and more sustainable methods for carbamate formation. These techniques often utilize readily available starting materials and employ milder reaction conditions.

One such approach is the three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides. organic-chemistry.orgchemistryviews.org This method utilizes CO₂ as a C1 source and can be performed under mild conditions, often with a reusable polymer-supported base. chemistryviews.org This "green" approach avoids the use of toxic reagents like phosgene (B1210022) and its derivatives. chemistryviews.org

Photocatalyzed reactions have also emerged as a powerful tool for carbamoylation. For instance, the visible-light-induced C(sp³)-H α-carbamoylation of cyclic ethers with isocyanides has been developed, offering a direct functionalization method. unina.it Another photocatalytic method involves the oxidative decarboxylation of oxamic acids to generate isocyanates in situ, which are then trapped by alcohols to form urethanes (carbamates). organic-chemistry.org

Transition-metal-free C-H carbamoylation has also been reported. For example, the direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones with isocyanides can be achieved in water, providing an environmentally friendly route to carbamoyl-containing heterocycles. acs.org Furthermore, radical carbamoylation reactions, such as the persulfate-promoted carbamoylation/cyclization of alkenes with oxamic acids, offer a direct way to introduce amide groups. mdpi.com

A summary of these advanced techniques is provided in the table below.

| Technique | Key Reactants/Reagents | Key Features | Reference(s) |

| Three-Component Coupling | Amine, CO₂, Alkyl halide | Use of CO₂ as a C1 source, reusable catalyst | organic-chemistry.org, chemistryviews.org |

| Photocatalyzed C-H Carbamoylation | Cyclic ether, Isocyanide, Photocatalyst | Direct C-H functionalization | unina.it |

| Photocatalyzed Oxidative Decarboxylation | Oxamic acid, Alcohol, Photocatalyst | In situ isocyanate generation from oxamic acids | organic-chemistry.org |

| Transition-Metal-Free C-H Carbamoylation | Quinoxalin-2(1H)-one, Isocyanide | Environmentally friendly, reaction in water | acs.org |

| Radical Carbamoylation | Alkene, Oxamic acid, Persulfate | Direct introduction of amide groups | mdpi.com |

Scalable Synthetic Approaches and Process Optimization Studies

The industrial production of this compound necessitates the development of synthetic routes that are not only high-yielding but also safe, cost-effective, and reproducible on a large scale. Process optimization studies are crucial in achieving these goals by systematically investigating the impact of various reaction parameters on the final product's quality and yield.

A plausible scalable synthesis for this compound would likely involve the reaction of 4-amino-isoxazole with a suitable phenyl chloroformate or a related carbonylating agent. Key areas for process optimization would include the choice of starting materials, solvent, base, reaction temperature, and purification methods.

Key Optimization Parameters for Scalable Synthesis:

| Parameter | Considerations for Optimization | Potential Impact on Scalability and Yield |

| Starting Materials | Purity and reactivity of 4-amino-isoxazole and the phenylating agent. Use of less hazardous alternatives to phosgene derivatives. nih.gov | High-purity starting materials reduce byproduct formation, simplifying purification. Alternative reagents can improve safety and reduce waste. |

| Solvent | Selection of a solvent that ensures good solubility of reactants, is easily recoverable, and has a low environmental impact. | An optimal solvent can increase reaction rates and facilitate product isolation, reducing overall process time and cost. |

| Base | Choice of an inexpensive and non-corrosive base to neutralize the acid generated during the reaction. | The base can influence reaction kinetics and selectivity. An easily removable base simplifies work-up procedures. |

| Temperature | Optimization of the reaction temperature to maximize the reaction rate while minimizing decomposition and side reactions. | Tightly controlled temperature can lead to higher yields and purity, reducing the need for extensive purification. |

| Purification | Development of a non-chromatographic purification method, such as crystallization or precipitation, to isolate the final product. | Eliminating column chromatography significantly reduces solvent consumption and is more amenable to large-scale operations. beilstein-journals.org |

One approach to enhance scalability is the adoption of continuous flow chemistry. acs.org This methodology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and automation. acs.org A continuous flow process for this compound could involve pumping streams of 4-amino-isoxazole and the phenylating agent through a heated reactor, with the product being collected continuously downstream.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for minimizing the environmental footprint of its production. This involves the use of renewable feedstocks, the reduction of waste, and the avoidance of hazardous substances.

Several green strategies have been successfully employed in the synthesis of isoxazole and carbamate derivatives, which can be adapted for the production of this compound. preprints.orgbenthamdirect.com

Green Synthetic Strategies and their Advantages:

| Green Chemistry Approach | Description | Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. benthamdirect.comnih.govresearchgate.net | Can significantly reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. benthamdirect.comnih.gov |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce cavitation, which accelerates chemical reactions. preprints.orgpreprints.org | Leads to shorter reaction times, improved yields, and can often be performed at lower temperatures, reducing energy consumption. preprints.orgpreprints.org |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, ethanol, or deep eutectic solvents (DESs). mdpi.commdpi.comshd-pub.org.rs | Reduces environmental pollution and health hazards associated with toxic solvents. Water is a particularly attractive solvent due to its low cost, non-flammability, and minimal environmental impact. mdpi.comshd-pub.org.rs |

| Catalysis | Employing catalysts to enhance reaction efficiency and selectivity. This includes biocatalysts, organocatalysts, and nano-catalysts. mdpi.comnih.gov | Catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and can often be recycled and reused, improving atom economy. mdpi.comnih.gov |

| Use of Carbon Dioxide as a C1 Source | Utilizing carbon dioxide, a renewable and non-toxic resource, as a building block for the carbamate moiety. nih.gov | Provides a safer and more sustainable alternative to hazardous reagents like phosgene and its derivatives. nih.gov |

A particularly promising green route for the carbamate formation step would be the direct carboxylation of 4-amino-isoxazole with carbon dioxide, followed by reaction with phenol. While this may require the development of a suitable catalytic system, it aligns with the principles of atom economy and the use of renewable feedstocks.

By integrating these scalable and green methodologies, the synthesis of this compound can be transformed into a more efficient, economical, and environmentally responsible process.

Chemical Reactivity and Transformation Pathways of Phenyl Isoxazol 4 Ylcarbamate

Nucleophilic and Electrophilic Reactivity of the Isoxazole (B147169) Ring

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that influences its reactivity. The ring system is considered electron-rich and aromatic, making it a candidate for various ring modifications and structural elaborations. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, facilitating non-covalent interactions that are crucial for biological activity. semanticscholar.org

Electrophilic attack on the isoxazole ring can occur, with reactions such as bromination proceeding via a stabilized isoxazolium ion. rsc.org The stability of this intermediate can sometimes lead to intramolecular reactions if a suitable neighboring group is present. rsc.org Conversely, the isoxazole ring can interact with the active sites of enzymes, indicating its capacity to engage with electrophilic and nucleophilic regions within protein binding pockets. semanticscholar.org The specific substitution pattern on the ring significantly influences its reactivity profile. For instance, substituents might potentiate bioactivation risks if metabolism generates reactive conjugated electrophilic species like enimines. researchgate.net

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)-O-Phenyl) in Phenyl isoxazol-4-ylcarbamate is a key functional handle for derivatization. This moiety can undergo several characteristic reactions:

Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-amino-isoxazole and phenol (B47542) derivatives.

Nucleophilic Substitution: The carbamate can act as an excellent precursor for the synthesis of ureas. The phenoxy group is a good leaving group, allowing nucleophilic attack at the carbonyl carbon by various amines. This reaction is a widely used strategy for creating diverse libraries of isoxazolyl ureas. researchgate.netresearchgate.net The carbamate group can also form covalent bonds with nucleophilic residues in proteins, which is a mechanism that can alter protein structure and function.

N-Methylation: N-methylation of the carbamate nitrogen has been explored as a strategy to prevent the formation of certain reactive metabolites by blocking a potential site of oxidation. nih.govresearchgate.net

Derivatization Strategies from this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules through modifications at its three main components: the carbamate group, the phenyl ring, and the isoxazole ring.

A primary derivatization strategy involves the conversion of the phenyl carbamate into isoxazolyl ureas. This is typically achieved by reacting the this compound with a primary or secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine displaces the phenoxy group to form a more stable urea (B33335) linkage. This method is effective for a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, yielding the corresponding substituted ureas in good to excellent yields. researchgate.netresearchgate.netpreprints.orgnih.gov In some cases where the amine is of low basicity, the reaction is conducted by boiling in a solvent like benzene (B151609). researchgate.netpreprints.org For more basic amines, this direct synthesis may lead to amide byproducts, necessitating the use of the carbamate as a more controlled intermediate. researchgate.netresearchgate.net

This strategy has been employed to synthesize a variety of isoxazolylureas, including those containing fragments of alkaloids like anabasine (B190304) and cytisine. preprints.orgnih.gov Similarly, diverse amide substituents have been introduced to improve properties and explore structure-activity relationships. nih.gov

| Amine Reactant | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Anabasine | None | Benzene | Boiling, 6 hours | 1-(5-Arylisoxazol-3-yl)-3-anabasinyl-urea | 87-94 | preprints.orgnih.gov |

| Cytisine | None | Benzene | Boiling, 6 hours | 1-(5-Arylisoxazol-3-yl)-3-cytisinyl-urea | 87-94 | preprints.orgnih.gov |

| Various Amines | Triethylamine | Dichloromethane | 0 °C to r.t., 6 h | Ureido-substituted derivatives | Not specified | nih.gov |

| Amino Acids | None | 90% aq. Ethanol | Reflux | Isoxazol-3-yl ureas with amino acid residues | 81-93 | heteroletters.org |

| Aliphatic/Heterocyclic Amines | Not specified | Not specified | Not specified | 5-Arylisoxazolylureas | 61-82 | researchgate.netresearchgate.net |

The phenyl ring of the carbamate offers another site for structural modification. Altering the substituents on this ring can modulate the electronic properties and steric profile of the entire molecule. This strategy is used to fine-tune biological activity, solubility, and other pharmacokinetic properties. sci-hub.se For example, introducing electron-withdrawing or electron-donating groups, or extending the structure with other cyclic systems like pyridinyl moieties, can lead to novel compounds with different target affinities. sci-hub.senih.gov In some drug discovery programs, the phenyl ring is modified with amines to exploit negatively charged regions in enzyme binding sites, thereby improving both binding affinity and aqueous solubility. sci-hub.se

While the parent "this compound" may be unsubstituted on the isoxazole ring (other than the carbamate group), many active derivatives bear substituents at the C3 and C5 positions. These substituents are themselves reactive and can be transformed to create new analogues.

A notable example is the bioactivation of derivatives containing a 5-methyl group on the isoxazole ring. nih.govresearchgate.net This methyl group can undergo NADPH-dependent metabolism in human liver microsomes, leading to oxidation. nih.govresearchgate.net This transformation is a key pathway for the formation of reactive metabolites. The hydroxymethylisoxazole can be further derivatized or incorporated into more complex scaffolds. nih.gov Other transformations can include the introduction or modification of groups at the C3 position, such as a phenyl ring, which can then be further functionalized. sci-hub.se

Mechanistic Investigations of Key Reactions

The mechanisms of several key reactions involving this compound and its derivatives have been investigated to understand their reactivity and potential for bioactivation.

Formation of Ureas: The conversion of this compound to isoxazolyl ureas proceeds through a standard nucleophilic acyl substitution mechanism. An amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate, which then collapses, expelling the phenoxide anion as the leaving group. The reaction is often facilitated by heat. preprints.orgnih.gov

Bioactivation of 5-Methylisoxazole Derivatives: A novel mechanism of bioactivation has been proposed for derivatives of phenyl 5-methyl-isoxazol-4-yl-amines. nih.govresearchgate.net The proposed pathway involves:

Initial oxidation of the 5-methyl group on the isoxazole ring.

This oxidation generates a stabilized enimine intermediate.

The enimine is a reactive electrophile.

Subsequent nucleophilic attack, for example by glutathione (B108866) (GSH), occurs at the 5'-methylene carbon. nih.govresearchgate.net

This mechanism highlights the isoxazole ring's role in mediating the formation of reactive metabolites, a critical consideration in medicinal chemistry. nih.govresearchgate.net Efforts to mitigate this reactivity include removing the 5'-methyl group or N-methylating the carbamate. nih.govresearchgate.net

Reaction Pathway Elucidation

The transformation pathways of this compound are expected to be diverse, involving reactions of the carbamate linkage, the isoxazole ring, and the phenyl group. Key potential pathways include hydrolysis, nucleophilic substitution, and photochemical or thermal rearrangements.

Hydrolysis and Nucleophilic Substitution: The carbamate functional group is susceptible to cleavage. Under acidic or basic conditions, it is expected to undergo hydrolysis to yield 4-aminoisoxazole (B111107), phenol, and carbon dioxide . This is a common reaction for carbamates.

Furthermore, the carbamate can act as a precursor for ureas. Phenyl isoxazolylcarbamates are known to react with primary or secondary amines, displacing the phenoxy group to form substituted isoxazolylureas researchgate.netresearchgate.netheteroletters.org. This transamidation reaction is typically performed by heating the carbamate with an amine, sometimes in a solvent like benzene researchgate.netresearchgate.net.

Photochemical and Thermal Transformations: The isoxazole ring is known to be photochemically active. Upon irradiation with UV light, isoxazoles can undergo photoisomerization to form oxazoles researchgate.net. This suggests a potential pathway where this compound could rearrange to a Phenyl oxazol-4-ylcarbamate isomer. The isoxazole ring can also be susceptible to thermal rearrangements and ring-opening reactions, which are influenced by the substituents on the ring researchgate.net.

Metabolic Transformations: In a biological context, while data on the title compound is unavailable, studies on closely related structures offer insight. For example, certain 5-methyl-isoxazol-4-yl carbamate derivatives undergo metabolic bioactivation. This specific pathway involves the NADPH-dependent oxidation of the methyl group at the 5-position of the isoxazole ring nih.govresearchgate.net. However, since this compound lacks this 5-methyl group, this specific bioactivation route is not expected to be a primary transformation pathway. Other metabolic reactions, such as hydroxylation of the phenyl ring, remain a possibility.

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Description | Expected Products | Conditions |

|---|---|---|---|

| Hydrolysis | Cleavage of the carbamate ester and amide bonds. | 4-Aminoisoxazole, Phenol, CO₂ | Aqueous acid or base |

| Transamidation | Reaction with an amine to form a urea derivative. | N-(isoxazol-4-yl)-N'-alkyl/aryl-urea, Phenol | Heat, presence of an amine researchgate.netresearchgate.net |

| Photoisomerization | Rearrangement of the isoxazole ring to an oxazole (B20620) ring. | Phenyl oxazol-4-ylcarbamate | UV irradiation researchgate.net |

| Thermal Rearrangement | Isomerization or decomposition of the isoxazole ring at high temperatures. | Isomeric heterocycles, ring-opened products | High temperature researchgate.net |

Role of Intermediates and Transition States

The proposed reaction pathways are understood to proceed through specific, often transient, intermediates and transition states that dictate the reaction's course and outcome.

Hydrolysis and Transamidation: The reaction at the carbonyl center of the carbamate group with a nucleophile (like a hydroxide (B78521) ion or an amine) is expected to proceed through a tetrahedral intermediate . The formation and subsequent collapse of this intermediate are critical steps in the substitution reaction.

Photochemical Rearrangement: The photoisomerization of isoxazoles to oxazoles is a well-studied process proposed to involve highly reactive, short-lived intermediates. The reaction is believed to proceed via the initial cleavage of the weak N-O bond of the isoxazole ring upon photoexcitation, leading to a diradical species that collapses to form an acyl azirine intermediate. This three-membered ring intermediate can then undergo further rearrangement to yield the more stable oxazole ring system.

Metabolic Bioactivation Analogy: In the specific case of 5-methyl-isoxazol-4-yl carbamate analogs, a proposed bioactivation mechanism involves an initial oxidation of the methyl group. This leads to the formation of a stabilized enimine intermediate , which is a reactive electrophile susceptible to attack by biological nucleophiles like glutathione nih.govresearchgate.net. While not directly applicable to the title compound, it highlights how isoxazole derivatives can be transformed into reactive intermediates under specific conditions.

The energy and structure of these intermediates and their corresponding transition states are crucial for determining the reaction's feasibility and selectivity. For instance, in cycloaddition reactions to form isoxazoles, the regioselectivity is often governed by the relative stability of the transition states, which can be influenced by both steric and electronic factors of the reactants nih.gov.

Kinetic and Thermodynamic Considerations

The preferred transformation pathway for this compound will be governed by the principles of chemical kinetics and thermodynamics, with reaction conditions playing a decisive role.

Kinetic vs. Thermodynamic Control: Different reaction pathways may be favored under different conditions. For instance, photochemical reactions are under kinetic control, meaning the product formed is the one that results from the fastest reaction, not necessarily the most stable one. The distribution of products will depend on the energy of the incident light and the quantum yields of the competing pathways. In contrast, thermal reactions, if allowed to reach equilibrium, will favor the most thermodynamically stable product. It is plausible that thermal or photochemical treatment of this compound could lead to a mixture of products, with the ratio determined by the kinetic and thermodynamic parameters of the competing pathways.

Influence of Reaction Parameters: The rate and outcome of the potential reactions are highly dependent on external factors.

pH: The rate of hydrolysis of the carbamate bond will be strongly dependent on the pH of the solution, with reaction rates typically increasing in strongly acidic or basic media.

Temperature: Thermal rearrangements of the isoxazole ring require significant thermal energy to overcome the activation barrier for N-O bond cleavage. The selectivity of these reactions can also be temperature-dependent.

Solvent: The polarity of the solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For example, the synthesis of related carbamates shows sensitivity to the choice of solvent researchgate.netresearchgate.net.

While specific rate constants and thermodynamic data for this compound are not available, the stability of the isoxazole ring and the reactivity of the carbamate group are the key factors. The N-O bond in the isoxazole ring is inherently weak, making it the likely point of initial transformation in high-energy processes like photolysis or thermolysis.

Table 2: Factors Influencing Reactivity of this compound

| Factor | Influence on Reactivity | Affected Pathway(s) |

|---|---|---|

| pH | Catalyzes the cleavage of the carbamate linkage. | Hydrolysis |

| Temperature | Provides activation energy for bond cleavage and rearrangement; influences reaction rates. | Thermal Rearrangement, Transamidation |

| UV Light | Provides energy for electronic excitation, initiating photochemical reactions. | Photoisomerization |

| Nucleophiles (e.g., Amines) | Acts as a reactant to displace the phenoxy group from the carbamate. | Transamidation |

| Solvent Polarity | Can stabilize charged intermediates and transition states, affecting reaction rates and outcomes. | All pathways, particularly those involving charged species. |

Structural Analysis and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of "Phenyl isoxazol-4-ylcarbamate." These techniques probe the interaction of the molecule with electromagnetic radiation, providing a wealth of information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For isoxazole (B147169) derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation. ipb.pt In the case of related phenyl isoxazole compounds, ¹H NMR spectra typically show characteristic signals for the isoxazole ring protons and the protons of the phenyl group. rsc.org For instance, in a similar compound, phenyl 5-tert-butylisoxazol-3-ylcarbamate, the isoxazole proton appears as a singlet at δ 6.42 ppm, while the aromatic protons are observed in the range of δ 7.18–7.45 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the isoxazole and phenyl rings are indicative of their electronic environment. rsc.org For example, in 3,5-diphenylisoxazole, the carbon signals for the isoxazole ring appear at δ 170.3 and 97.4 ppm, with the phenyl carbons resonating in the δ 125.7-130.1 ppm range. rsc.org Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further establish the connectivity between different parts of the molecule by identifying long-range couplings between protons and carbons. ipb.pt

Below is a table summarizing typical NMR data for related phenyl isoxazole structures.

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | Isoxazole-H | ~6.4 - 6.9 |

| ¹H | Phenyl-H | ~7.1 - 7.9 |

| ¹³C | Isoxazole-C | ~97 - 171 |

| ¹³C | Phenyl-C | ~125 - 131 |

| ¹³C | Carbonyl-C (carbamate) | ~150 - 170 |

This table presents generalized data for phenyl isoxazole derivatives based on available literature. Specific shifts for "this compound" would require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. savemyexams.com In electrospray ionization (ESI-MS), a soft ionization technique, the molecule is typically observed as a protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular mass. For example, phenyl 5-tert-butylisoxazol-3-ylcarbamate shows a molecular ion peak at m/z 261.3, corresponding to its [M+H]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unl.edu The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H, C=O (carbamate), C=N (isoxazole), and C=C (aromatic) functional groups.

The N-H stretching vibration of the carbamate (B1207046) group typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbamate is a strong, sharp absorption band usually found between 1680 and 1730 cm⁻¹. The stretching vibrations of the isoxazole ring (C=N and C=C) and the aromatic phenyl ring would be expected in the 1400-1600 cm⁻¹ region. vscht.czmdpi.comresearchgate.net The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. libretexts.org

The table below summarizes the expected IR absorption frequencies for the key functional groups in "this compound."

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (carbamate) | Stretch | 3200 - 3400 |

| C=O (carbamate) | Stretch | 1680 - 1730 |

| C=N (isoxazole) | Stretch | ~1600 - 1650 |

| C=C (aromatic/isoxazole) | Stretch | ~1400 - 1600 |

| C-H (aromatic) | Stretch | > 3000 |

This table is based on general IR correlation charts and data for similar compounds.

UV-Vis Spectroscopy in Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The phenyl and isoxazole rings in "this compound" constitute the primary chromophoric system. Aromatic compounds typically exhibit characteristic absorption bands in the ultraviolet region of the spectrum. libretexts.org The presence of the conjugated system involving the phenyl and isoxazole rings would be expected to give rise to distinct absorption maxima. The specific wavelengths and intensities of these absorptions can be influenced by the substitution pattern and the solvent used for the analysis. In some cases, derivatization with a chromophoric tag can be used to enhance detection during analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

In related structures, such as tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)meth-ylcarbamate, X-ray analysis has provided detailed structural parameters, including torsion angles and bond lengths. nih.gov Similarly, the crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate has been determined, revealing the conformation of the fused ring system. koreascience.kr Such studies are crucial for understanding intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. cardiff.ac.uk

Chromatographic Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification and purity assessment of "this compound." Thin-layer chromatography (TLC) is often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. rsc.org For the purification of the final compound, flash column chromatography is a standard method. In this technique, the crude product is passed through a column of silica (B1680970) gel, and a solvent or a mixture of solvents is used to elute the desired compound, separating it from impurities.

High-performance liquid chromatography (HPLC) is a more sophisticated technique used for both the purification and the precise determination of the purity of a compound. sci-hub.se By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from even very closely related impurities. The purity is typically determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Computational and Theoretical Studies on Phenyl Isoxazol 4 Ylcarbamate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecular structures and electronics. For isoxazole-based systems, these methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the properties that govern their reactivity and function.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to isoxazole (B147169) derivatives to predict optimized molecular geometries, vibrational frequencies, and various electronic properties. irjweb.comnih.gov Functionals such as B3LYP, CAM-B3LYP, and WB97XD, often paired with basis sets like 6-31G(d,p) or 6-311G++(d,p), are commonly employed for these calculations. irjweb.comresearchgate.net

DFT studies on related phenylisoxazole semicarbazone derivatives have been used to determine the most stable conformational isomers in both gas and liquid phases, with findings often corroborating experimental NMR data. researchgate.net Such calculations are crucial for understanding the structural and electronic parameters of newly synthesized compounds and the effects of different chemical substitutions on their reactivity. nih.gov For instance, in studies of various isoxazole derivatives, DFT has been used to calculate parameters that reveal the compounds to be highly reactive, providing a theoretical basis for their potential pharmaceutical applications. irjweb.com

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.networldscientific.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of isoxazole derivatives, the HOMO and LUMO energies are calculated to understand intramolecular charge transfer and electronic properties. worldscientific.comnih.gov For example, analysis of novel phenylisoxazole semicarbazones showed that the HOMO-LUMO gap energies could predict which compounds were the most stable and least reactive. researchgate.net These calculations help in designing molecules with specific electronic characteristics for applications ranging from pharmaceuticals to semiconducting materials. researchgate.networldscientific.com

Below is a table showcasing HOMO-LUMO data for representative isoxazole derivatives, illustrating the typical energy ranges calculated using DFT.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Phenylisoxazole Semicarbazone Derivative | -6.5 to -6.8 | -1.9 to -2.2 | ~4.3 to 4.9 | B3LYP/6-311G++(d,p) researchgate.net |

| 3,5-Diphenylisoxazole Derivative | Varies | Varies | 1.07 to 6.50 | MPW1PW91 researchgate.net |

| Bis-isoxazole Hybrid | -6.47 | -0.99 | 5.48 | DFT nih.gov |

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of the isoxazole ring. The most common route is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. nih.govnanobioletters.com Theoretical models can map out the entire reaction pathway, identifying transition states and intermediates.

DFT calculations are used to determine the activation energies (energy barriers) for different potential pathways, which helps in predicting the regioselectivity and stereoselectivity of the reaction. For example, studies on the synthesis of isoxazolines from aldoximes have used DFT to support a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition pathway. nih.gov Theoretical investigations into the regioselectivity of cycloaddition reactions to form bis-isoxazole compounds have shown that the calculated results are in good agreement with experimental findings. nih.gov These models are essential for optimizing reaction conditions and designing synthetic routes to novel isoxazole derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of phenyl isoxazol-4-ylcarbamate and its analogues, MD simulations are crucial for understanding how these ligands interact with biological macromolecules, such as proteins or enzymes, in a dynamic environment. mdpi.com

MD simulations can reveal the stability of a ligand-protein complex, conformational changes in both the ligand and the target protein upon binding, and the key interactions that maintain the complex. mdpi.comnih.gov A typical MD study involves placing the docked ligand-protein complex in a simulated physiological environment (a water box with ions) and observing its behavior over tens to hundreds of nanoseconds. nih.govnih.gov

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov Such simulations have been performed on various isoxazole derivatives to evaluate their stability in the active sites of targets like carbonic anhydrase and bacterial proteins, providing deeper insight beyond the static picture offered by molecular docking. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR), are powerful tools for identifying the key structural features that influence a molecule's potency. mdpi.comnih.gov

For series of isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. mdpi.comnih.gov These models generate contour maps that highlight regions where certain properties (e.g., steric bulk, hydrophobicity, or electrostatic charge) are favorable or unfavorable for biological activity. For example, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed that hydrophobicity and electronegativity at specific positions were crucial for their agonistic activity. mdpi.com These insights are instrumental in designing new, more potent compounds. nih.govrsc.org

Ligand-Target Interaction Modeling

Ligand-target interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov Docking studies are fundamental in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

For isoxazole derivatives, docking has been used to model their binding to a wide range of protein targets, including cyclooxygenase (COX) enzymes, carbonic anhydrase, and various bacterial proteins. nih.govnih.gov These studies identify the specific amino acid residues in the protein's active site that interact with the ligand. The interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govacs.org The results, often visualized as 3D models, provide a rational basis for the observed biological activity and guide the modification of the ligand's structure to enhance binding affinity and selectivity. nih.gov

The following table summarizes key interactions observed in docking studies of various isoxazole derivatives with their respective protein targets.

| Isoxazole Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Isoxazole-piperazine derivatives | Various Cancer Targets | Varies by target | Not specified researchgate.net |

| Isoxazole-carboxamide derivatives | COX-1 / COX-2 | Cys41, Ala151, Arg120 | Hydrogen Bonding nih.govresearchgate.net |

| Trisubstituted Isoxazoles | RORγt | Leu353, Lys354, Gln329 | Hydrogen Bonding acs.org |

| FXR Agonists with Isoxazole Moiety | Farnesoid X Receptor (FXR) | LEU287, MET290, HIS447, ARG331 | Hydrophobic, Hydrogen Bond, Salt Bridge mdpi.comnih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational lens to decipher the link between the chemical structure of a compound and its biological activity. For isoxazole derivatives, including systems structurally related to this compound, QSAR models have been instrumental in understanding the structural requisites for various biological activities. These models mathematically correlate variations in physicochemical properties of the compounds with changes in their observed activities.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. mdpi.com These techniques construct models that relate the biological activities of compounds to their molecular structures. mdpi.com For instance, in a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, both CoMFA and CoMSIA models demonstrated strong predictive ability. mdpi.com The contour maps generated from this molecular modeling indicated that the presence of hydrophobicity at the R2 group and an electronegativity group at the R3 position of the isoxazole scaffold are crucial for their agonistic activity. mdpi.com

Similarly, 2D-QSAR models have been successfully applied to analyze the anti-Coxsackievirus B3 (CVB3) activity of ([biphenyloxy]propyl)isoxazole derivatives, achieving satisfactory statistical significance. nih.gov These studies have highlighted that specific substitutions, such as 5-trifluoromethyl- mdpi.comnih.govbohrium.comoxadiazole or 2,4-difluorophenyl fragments, are associated with high antiviral activity and selectivity. nih.gov The insights gained from such QSAR analyses are critical for guiding the rational design of more potent and selective therapeutic agents. tandfonline.com

| QSAR Model Type | Biological Activity Studied | Key Findings/Structural Requirements | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA, CoMSIA) | Farnesoid X Receptor (FXR) Agonism | Hydrophobicity at the R2 group and electronegativity at the R3 group are crucial for activity. | mdpi.com |

| 2D-QSAR | Anti-Coxsackievirus B3 (CVB3) Activity | Presence of 5-trifluoromethyl- mdpi.comnih.govbohrium.comoxadiazole or 2,4-difluorophenyl fragments enhances activity. | nih.gov |

| 3D-QSAR | Anti-tubulin Activity | Used to design new compounds with superior effects compared to reference drugs. | tandfonline.com |

| QSAR | Anti-inflammatory Activity | A strong correlation was found between observed and predicted anti-inflammatory activity for 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles. | bohrium.comnih.gov |

Predictive Modeling for Chemical Behavior

Predictive modeling in computational chemistry allows for the anticipation of a molecule's behavior under various conditions, including its metabolic fate and potential for bioactivation. These in silico tools are invaluable for flagging potential liabilities early in the drug development process. For compounds containing the isoxazole carbamate (B1207046) moiety, predictive models can assess the likelihood of metabolic transformations that may lead to reactive intermediates. nih.govnih.gov

Machine learning algorithms, such as Random Forest, have been used to develop models that predict cytochrome P450 (P450)-mediated bioactivation. nih.gov These models are trained on datasets of known bioactivated and non-bioactivated compounds and can predict the potential for new chemical entities to form reactive metabolites. nih.gov Such predictive strategies are helpful in assessing potential adverse drug reactions and in designing new candidates with lower toxicity profiles. nih.gov

Bioactivation Pathway Prediction Models (e.g., Quinone Formation, Enimine Generation)

A significant concern in drug development is the metabolic activation of a drug into a reactive metabolite that can covalently bind to cellular macromolecules, a process known as bioactivation. nih.gov Computational models have been developed to predict common bioactivation pathways, including quinone formation, epoxidation, and enimine generation. nih.gov

For isoxazole-containing compounds, deep neural network models have been specifically developed to predict bioactivation pathways. researchgate.net These models can jointly consider both metabolism and the reactivity of the resulting metabolites. nih.gov One notable application has been in predicting the bioactivation of molecules containing a 4-amino-5-methyl-isoxazole group into reactive enimines. nih.gov The models accurately predicted which atoms serve as the sites of metabolism leading to the enimine for molecules possessing this specific substructure. nih.gov

These predictive models have demonstrated the ability to distinguish between isoxazole-containing molecules that are likely to undergo bioactivation and those that are not, with a high degree of accuracy. nih.gov For instance, a "quinone model," despite its name, has shown utility in predicting the formation of other conjugated electrophiles like enimines from isoxazole precursors. researchgate.netnih.gov The models are also sensitive to substituent effects; for example, replacing a methyl group with an ethyl group on the isoxazole ring was predicted to decrease the bioactivation potential. nih.gov This level of detail is crucial for guiding medicinal chemistry efforts to mitigate bioactivation risks. researchgate.net

| Model Type | Predicted Pathway | Key Application/Finding | Reference |

|---|---|---|---|

| Deep Neural Network | Quinone Formation, Enimine Generation | Predicted bioactivation pathways for 32 BET inhibitors; validated enimine formation from 4-amino-5-methyl-isoxazole. | researchgate.netnih.gov |

| Machine Learning (e.g., Random Forest) | P450-mediated Bioactivation | Developed to predict the bioactivation potential of nitrogen and sulfur heterocycles. | nih.gov |

| Metabolism and Reactivity Models | Quinone formation, epoxidation, thiophene sulfur-oxidation, nitroaromatic reduction | Jointly considers metabolite formation probability and subsequent reactivity to predict overall bioactivation risk. | nih.gov |

In Silico Design of Novel Isoxazole Carbamate Derivatives

In silico design leverages computational power to conceptualize and evaluate novel molecular structures with desired properties before their actual synthesis. This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher probability of success. For isoxazole carbamates, in silico techniques such as QSAR, molecular docking, and molecular dynamics simulations are employed to design new derivatives with enhanced activity and improved pharmacokinetic profiles. tandfonline.comnih.gov

The design process often starts with a validated QSAR model, which provides a blueprint of the structural features that are either favorable or detrimental to the target activity. tandfonline.com Based on these insights, new derivatives can be designed by modifying a parent scaffold. For example, guided by 3D-QSAR analysis, novel isoxazole derivatives have been designed as potential tubulin inhibitors. tandfonline.com

Molecular docking studies are then used to predict the binding affinity and orientation of the newly designed compounds within the active site of a target protein. nih.gov This helps in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's potency. nih.gov Furthermore, molecular dynamics simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov Through these integrated computational approaches, novel isoxazole derivatives with promising biological activities and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be rationally designed. researchgate.net

| Target | Computational Methods Used | Objective of Design | Reference |

|---|---|---|---|

| Tubulin | 3D-QSAR, Molecular Docking, Molecular Dynamics | Design of novel anti-tubulin agents with higher predicted activity than existing drugs. | tandfonline.com |

| Bacterial Proteins | Molecular Docking, Molecular Dynamics, ADMET analysis | Design of novel isoxazoles with antibacterial and antioxidant activities and good pharmacokinetic profiles. | nih.gov |

| Farnesoid X Receptor (FXR) | 3D-QSAR, Molecular Dynamics | To identify potential candidates and design drugs with better agonistic activities targeting FXR. | mdpi.com |

| Histone Deacetylase 6 (HDAC6) | 3D-QSAR, Molecular Docking, Molecular Dynamics | In silico design of novel benzohydroxamate-based inhibitors. | rsc.org |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of isoxazole (B147169) derivatives is an area of continuous development, with a focus on improving efficiency, yield, and substrate scope. While classical methods exist, future research will likely concentrate on more sophisticated and streamlined approaches. One promising avenue is the one-pot synthesis of related isoxazole structures, which has been achieved by treating cinnamyl alcohol with sodium nitrite (B80452) in acetic acid to yield 4-nitro-3-phenylisoxazole. nih.gov Further research could adapt such one-pot methodologies to directly synthesize or modify phenyl isoxazol-4-ylcarbamate, potentially reducing reaction steps and purification requirements.

Another area of interest is the use of modified Baker-Venkataraman reactions, which have been successfully employed to create novel bis-isoxazole compounds. oaji.net This approach could be investigated for the synthesis of dimeric or more complex structures involving the this compound scaffold.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| One-pot synthesis | Reduced reaction steps, improved efficiency, less waste. | Direct synthesis from simple precursors. |

| Modified Baker-Venkataraman | Access to complex and novel bis-isoxazole structures. | Development of new dimeric compounds. |

| Catalytic Decomposition | Phosgene-free, potentially greener synthesis of isocyanate precursors. | Sustainable precursor synthesis. researchgate.net |

Advanced Mechanistic Characterization Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. While standard spectroscopic and spectrometric techniques provide foundational data, future research should employ more advanced methods to probe the intricate details of reaction pathways. For instance, in-situ reaction monitoring using techniques like ReactIR or process mass spectrometry could provide real-time kinetic data for the formation of this compound.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool to elucidate transition states and reaction intermediates. This can be particularly insightful for complex reactions, such as the proposed mechanism for the formation of 4-nitro-3-phenylisoxazole, which is thought to proceed through a furoxan intermediate. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Higher accuracy in predicting the products of novel reactions. cam.ac.uk |

| Synthesis Planning | Automated design of efficient synthetic routes. nih.gov |

| Generative Models | In silico design of new derivatives with optimized properties. nih.gov |

Exploration of New Chemical Space through Derivatization

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. oaji.net Systematic derivatization of this compound is a key strategy to explore new chemical space and identify compounds with enhanced or novel biological activities. For example, the synthesis of a series of phenyl-isoxazole-carboxamide derivatives has been shown to yield compounds with promising anticancer properties. nih.gov

Future work should focus on creating libraries of derivatives by modifying both the phenyl and isoxazol-4-ylcarbamate moieties. This could involve introducing a wide range of substituents to probe structure-activity relationships (SARs).

Multicomponent Reaction Development

Multicomponent reactions (MCRs) offer a powerful and efficient way to construct complex molecules in a single step, aligning with the principles of green chemistry. researchgate.net The development of MCRs for the synthesis of isoxazole derivatives is an active area of research. For instance, a one-pot, three-component reaction has been used to synthesize 4H-isoxazol-5-ones. mdpi.com

A particularly promising area is the use of isocyanide-based multicomponent reactions (IMCRs), which are well-suited for creating peptide-like structures. beilstein-journals.org Given that this compound contains a carbamate (B1207046) linkage, exploring its participation in MCRs, potentially as a precursor to an isocyanate component, could lead to novel and diverse molecular architectures. rug.nlresearchgate.net

Sustainable Synthesis Methodologies

Green chemistry principles are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable synthetic methods. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Ultrasound-assisted synthesis is a promising green technique that has been applied to the synthesis of isoxazole-based molecules. mdpi.com This method can lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com The exploration of ultrasonic conditions for the synthesis and modification of this compound could offer a more sustainable alternative to conventional methods.

Q & A

[Basic] What synthetic methodologies are commonly employed for the preparation of phenyl isoxazol-4-ylcarbamate, and how do reaction conditions influence yield and purity?

This compound is synthesized via carbamate bond formation between isoxazol-4-amine and phenyl chloroformate. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (e.g., triethylamine, pyridine), and temperature (0–90°C). For example, triethylamine in 1,4-dioxane at 90°C for 1 hour achieves higher yields (98% purity) due to efficient deprotonation and reduced side reactions . Lower temperatures (0–25°C) with THF and pyridine may reduce decomposition but require extended reaction times. NMR and MS are critical for verifying structural integrity .

[Basic] Which analytical techniques are most reliable for confirming the structure and purity of this compound?

1H NMR is essential for confirming the carbamate linkage (δ 8.5–9.0 ppm for NHCOO) and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity. Crystallography (using SHELX software) resolves stereochemistry but requires high-quality single crystals .

[Advanced] How can experimental design (e.g., Central Composite Design) optimize derivatization protocols for this compound in complex matrices?

Central Composite Design (CCD) identifies critical factors (e.g., pH, derivatization time, reagent ratio) for optimizing reactions. For example, in histamine analysis, CCD maximized derivatization efficiency with phenyl isothiocyanate by balancing temperature (60°C) and reaction time (20 min). Similar approaches can adapt to this compound for trace analysis in biological samples .

[Advanced] What strategies resolve contradictions in reported reaction conditions for this compound synthesis?

Discrepancies in solvent/catalyst systems (e.g., triethylamine vs. pyridine) arise from competing reaction pathways. Systematic screening via Design of Experiments (DoE) can identify optimal conditions. For instance, pyridine may suppress side reactions in moisture-sensitive systems, while triethylamine accelerates kinetics in anhydrous environments .

[Advanced] How does computational modeling (e.g., DFT) aid in predicting the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict hydrolysis susceptibility. For example, electron-withdrawing substituents on the isoxazole ring increase carbamate stability by reducing nucleophilic attack at the carbonyl carbon. Experimental validation via pH-dependent degradation studies (monitored by HPLC) aligns with computational predictions .

[Basic] What storage conditions are recommended to maintain this compound stability?

Store at –20°C in anhydrous, inert atmospheres (argon) to prevent hydrolysis. Stability studies show <5% degradation over 6 months under these conditions. Regular purity checks via HPLC are advised .

[Advanced] How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation, alkylation) on the phenyl or isoxazole rings. Biological assays (e.g., enzyme inhibition) then correlate structural changes with activity. For example, electron-deficient aryl groups improve binding to hydrophobic enzyme pockets, as seen in quinoline-carbamate derivatives .

[Advanced] What methodologies characterize degradation products of this compound under physiological conditions?

Hydrolysis products (e.g., isoxazol-4-amine and phenyl carbonate) are identified via LC-MS/MS. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) simulates long-term degradation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life .

[Basic] How is the lipophilicity of this compound determined, and why is this parameter significant in drug design?

Lipophilicity (logP) is measured via reversed-phase HPLC using capacity factors (k). A logP ~2.5 indicates moderate membrane permeability, balancing solubility and absorption. This guides formulation strategies (e.g., prodrug design) .

[Advanced] What crystallographic techniques validate the solid-state structure of this compound, and how do data refinement tools (e.g., SHELXL) improve accuracy?

Single-crystal XRD with SHELXL refines bond lengths/angles and thermal displacement parameters. For example, disorder in the phenyl ring is resolved using restraints and constraints. High-resolution data (R-factor < 0.05) ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.